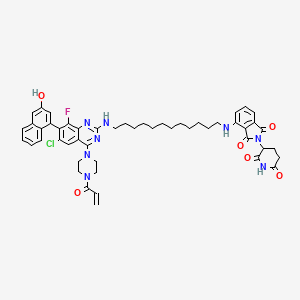
PROTAC KRAS G12C degrader-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of PROTAC KRAS G12C degrader-1 involves several steps, including the design and synthesis of a ligand that binds to the KRAS G12C mutant, a linker, and a ligand that recruits an E3 ubiquitin ligase . The synthetic route typically involves:
Análisis De Reacciones Químicas
PROTAC KRAS G12C degrader-1 undergoes several types of chemical reactions:
Covalent Bond Formation: The KRAS-binding ligand forms a covalent bond with the cysteine residue in the KRAS G12C mutant.
Ubiquitination: The E3 ligase ligand recruits an E3 ubiquitin ligase, which catalyzes the transfer of ubiquitin molecules to the KRAS G12C mutant.
Proteasomal Degradation: The ubiquitinated KRAS G12C mutant is recognized by the proteasome and degraded.
Common reagents used in these reactions include organic solvents, protecting groups, and coupling reagents . The major product formed from these reactions is the ubiquitinated KRAS G12C mutant, which is subsequently degraded by the proteasome .
Aplicaciones Científicas De Investigación
PROTAC KRAS G12C degrader-1 has several scientific research applications:
Cancer Research: It is used to study the role of the KRAS G12C mutant in cancer and to develop targeted therapies for cancers harboring this mutation.
Drug Development: It serves as a lead compound for the development of new PROTAC-based therapies targeting other oncogenic proteins.
Biological Studies: It is used to investigate the mechanisms of protein degradation and the cellular pathways involved in the ubiquitin-proteasome system.
Mecanismo De Acción
The mechanism of action of PROTAC KRAS G12C degrader-1 involves several steps:
Recruitment: The E3 ligase ligand recruits an E3 ubiquitin ligase, bringing it into close proximity with the KRAS G12C mutant.
Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules to the KRAS G12C mutant.
Degradation: The ubiquitinated KRAS G12C mutant is recognized by the proteasome and degraded.
Comparación Con Compuestos Similares
PROTAC KRAS G12C degrader-1 is unique compared to other similar compounds due to its ability to selectively degrade the KRAS G12C mutant. Similar compounds include:
MRTX849: A small molecule inhibitor that targets the KRAS G12C mutant but does not induce its degradation.
This compound stands out due to its use of the CRBN E3 ligase ligand and its potential for higher selectivity and efficacy in degrading the KRAS G12C mutant .
Propiedades
Fórmula molecular |
C50H54ClFN8O6 |
|---|---|
Peso molecular |
917.5 g/mol |
Nombre IUPAC |
4-[12-[[6-chloro-8-fluoro-7-(3-hydroxynaphthalen-1-yl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-yl]amino]dodecylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C50H54ClFN8O6/c1-2-41(63)58-24-26-59(27-25-58)46-36-30-37(51)42(35-29-32(61)28-31-16-11-12-17-33(31)35)44(52)45(36)56-50(57-46)54-23-14-10-8-6-4-3-5-7-9-13-22-53-38-19-15-18-34-43(38)49(66)60(48(34)65)39-20-21-40(62)55-47(39)64/h2,11-12,15-19,28-30,39,53,61H,1,3-10,13-14,20-27H2,(H,54,56,57)(H,55,62,64) |
Clave InChI |
FMYAMLPDKZOVMB-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)N1CCN(CC1)C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=CC(=CC5=CC=CC=C54)O)F)NCCCCCCCCCCCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


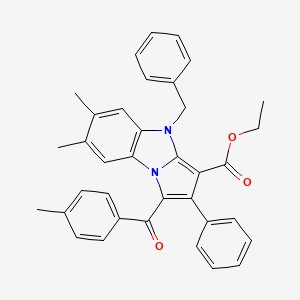
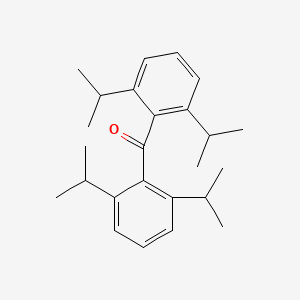
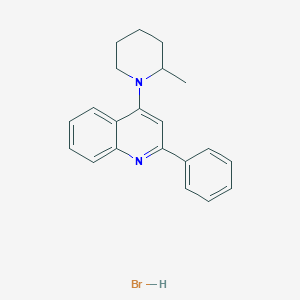

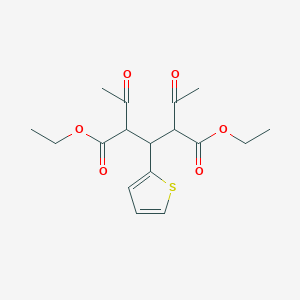
![N-[(S)-cyclopropyl(pyridin-2-yl)methyl]-3-[4-[(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B11938118.png)
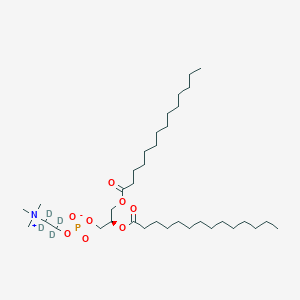
![3-[4-[(E)-2-phenylethenyl]phenoxy]propan-1-ol](/img/structure/B11938128.png)
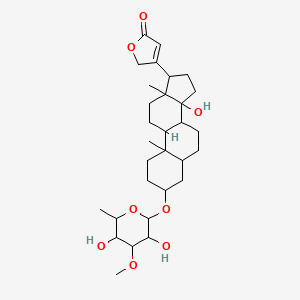

![(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol](/img/structure/B11938141.png)
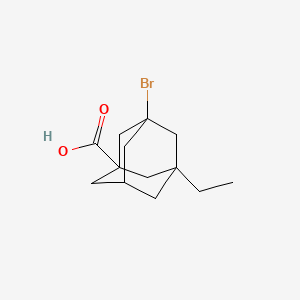
![(�) 3-(2-{[4-(trifluoromethoxy)phenyl]amino}-1-[(cis)-3,3,5-trimethylcyclohexyl]-1H-benzimidazol-5-yl)propanoic acid](/img/structure/B11938152.png)
![Ethyl 2-amino-6-[2-(4-chlorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11938155.png)
